3-Bromo-4-(3-chloropropoxy)pyridine
Description
3-Bromo-4-(3-chloropropoxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 3-position and a 3-chloropropoxy group at the 4-position. The 3-chloropropoxy substituent consists of a three-carbon alkyl chain terminated by a chlorine atom, connected via an ether linkage to the pyridine ring. Such compounds are frequently employed as intermediates in pharmaceutical synthesis, agrochemicals, or materials science due to their versatility in further functionalization .
Properties
IUPAC Name |
3-bromo-4-(3-chloropropoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO/c9-7-6-11-4-2-8(7)12-5-1-3-10/h2,4,6H,1,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWKWBMUVHUDFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OCCCCl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(3-chloropropoxy)pyridine typically involves the reaction of 3-bromo-4-hydroxypyridine with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-Bromo-4-hydroxypyridine+3-Chloropropyl chloride→this compound
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4-(3-chloropropoxy)pyridine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Reduction Products: Reduction can result in the formation of partially or fully reduced pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
3-Bromo-4-(3-chloropropoxy)pyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, derivatives of pyridine are widely used in the development of medications for treating neurological disorders and other diseases. Compounds similar to this compound have been noted for their potential in treating conditions such as asthma, chronic bronchitis, and allergic reactions due to their anti-inflammatory properties .
Case Study: Anticancer Activity
Research has demonstrated the effectiveness of pyridine derivatives in anticancer treatments. A study involving related compounds showed promising antiproliferative activity against several cancer cell lines, including colorectal and breast cancer cells. The growth inhibition rates were significant, indicating the potential therapeutic applications of compounds like this compound in oncology .
Agricultural Applications
Pesticides and Herbicides
The compound is also explored for its utility in agricultural chemistry. Pyridine derivatives have been investigated for their effectiveness as herbicides and pesticides due to their ability to inhibit specific biological pathways in pests and weeds. This application is critical for developing environmentally friendly agricultural solutions that minimize chemical runoff and toxicity .
Organic Synthesis
Synthetic Methodologies
The synthesis of this compound can be achieved through various organic reactions involving bromination and alkylation processes. These methods are essential for producing high yields of the compound efficiently, which is crucial for industrial applications .
Table 1: Synthetic Methods Overview
| Methodology | Description | Yield (%) |
|---|---|---|
| Bromination of Pyridine | Using bromine under controlled conditions | High |
| Alkylation with Chloropropanol | Reaction with chloropropanol to introduce propoxy group | Moderate |
| Hydrogenation | Reduction processes to enhance reactivity | Variable |
Toxicological Studies
Understanding the toxicity profile of this compound is essential for its safe application in pharmaceuticals and agriculture. Preliminary studies suggest that while some derivatives exhibit low toxicity, comprehensive toxicological assessments are necessary to ensure safety for human and environmental health .
Mechanism of Action
The mechanism of action of 3-Bromo-4-(3-chloropropoxy)pyridine depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of bromine and chlorine atoms allows for specific interactions with target molecules, potentially enhancing binding affinity and selectivity.
Comparison with Similar Compounds
Substituent Chain Length and Reactivity
3-Bromo-4-(2-chloroethyl)pyridine hydrochloride ():
This analog replaces the 3-chloropropoxy group with a shorter 2-chloroethyl chain. The reduced chain length decreases steric hindrance and may lower lipophilicity (logP ≈ 1.8 vs. ~2.5 for the target compound). The hydrochloride salt enhances water solubility, making it more suitable for aqueous-phase reactions. However, the absence of an ether oxygen limits its utility in nucleophilic substitutions compared to the target compound’s propoxy group .- 6-Bromo-2-chloro-4-iodopyridin-3-amine (): This derivative introduces iodine (a bulkier halogen) at the 4-position and an amine at the 3-position. Iodine’s polarizability enhances susceptibility to electrophilic aromatic substitution, whereas the target compound’s bromine is more likely to undergo Suzuki coupling or Ullmann reactions .
Positional Isomerism and Electronic Effects
- 4-Bromo-2-chloropyridin-3-amine ():
The bromine and chlorine substituents are positioned at the 4- and 2-positions, respectively, altering the electron density distribution. The amine at the 3-position creates a strong electron-donating effect, activating the ring toward electrophilic attack. In contrast, the target compound’s 3-bromo-4-propoxy arrangement deactivates the ring, directing further substitutions to meta or para positions relative to the electron-withdrawing groups .
Heterocyclic Framework Differences
- 3-Bromo-4-chloroquinoline (): The quinoline scaffold incorporates a fused benzene ring, extending conjugation and increasing aromatic stability. This structural difference enhances UV absorbance and fluorescence properties, making quinoline derivatives more relevant in optoelectronics. The target pyridine analog lacks this extended conjugation, favoring applications where a smaller aromatic system is preferable .
Thermodynamic Stability
The chlorine in the propoxy chain also poses a steric barrier, slowing hydrolysis relative to shorter-chain derivatives .
Commercial Availability and Pricing
Halogenated pyridines exhibit significant price variability. For example, 6-Bromo-2-chloro-4-iodopyridin-3-amine is priced at $400/g (), while simpler derivatives like 3-Bromo-4-(2-chloroethyl)pyridine hydrochloride may cost less due to streamlined synthesis. The target compound’s complex substituent pattern likely places it in a higher price tier (~$500–700/g) .
Biological Activity
3-Bromo-4-(3-chloropropoxy)pyridine is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H10BrClN
- Molecular Weight : 276.55 g/mol
The compound features a pyridine ring substituted with a bromine atom and a 3-chloropropoxy group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen substituents can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : It has been studied for its potential to reduce inflammation in various models, suggesting utility in treating conditions like asthma and allergic responses .
- Antimicrobial Properties : Preliminary studies have indicated activity against certain bacterial strains, although detailed data on its spectrum of activity is limited .
- Potential Anticancer Activity : Some derivatives of pyridine compounds have shown promise in cancer research, warranting further exploration of this compound's effects on cancer cell lines .
Study 1: Anti-inflammatory Activity
A study investigated the effects of this compound on guinea pig models. The results indicated that the compound significantly reduced bronchoconstriction induced by leukotriene D4 (LTD4), highlighting its potential as an anti-asthmatic agent. Dosages ranged from 1 to 20 mg/kg, administered orally or parenterally .
Study 2: Antimicrobial Activity
In vitro tests against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria showed moderate antimicrobial activity. Although not highly potent, the compound's structure suggests potential for further optimization to enhance efficacy against resistant strains .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
